Cas no 1345472-21-0 (4-Bromo-2-fluoro-5-iodobenzotrifluoride)

4-Bromo-2-fluoro-5-iodobenzotrifluoride is a halogenated benzotrifluoride derivative with significant utility in synthetic organic chemistry. Its distinct combination of bromo, fluoro, and iodo substituents on the aromatic ring enables selective functionalization, making it a versatile intermediate for cross-coupling reactions, such as Suzuki and Sonogashira couplings. The electron-withdrawing trifluoromethyl group enhances reactivity and stability, facilitating precise modifications in pharmaceutical and agrochemical synthesis. This compound’s well-defined halogenation pattern allows for regioselective transformations, offering synthetic flexibility in constructing complex molecules. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring controlled aromatic substitution.
4-Bromo-2-fluoro-5-iodobenzotrifluoride structure
1345472-21-0 structure
Product Name:4-Bromo-2-fluoro-5-iodobenzotrifluoride
CAS No:1345472-21-0
MF:C7H2BrF4I
MW:368.892867565155
CID:3042873
Update Time:2025-08-04

4-Bromo-2-fluoro-5-iodobenzotrifluoride Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-fluoro-5-iodobenzotrifluoride
    • 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene
    • Inchi: 1S/C7H2BrF4I/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H
    • InChI Key: OVWVLQFJUMKKJF-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC(F)=C(C(F)(F)F)C=C1I

Computed Properties

  • Exact Mass: 367.832
  • Monoisotopic Mass: 367.832
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2

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Additional information on 4-Bromo-2-fluoro-5-iodobenzotrifluoride

4-Bromo-2-fluoro-5-iodobenzotrifluoride: A Key Intermediate in Modern Pharmaceutical Chemistry

4-Bromo-2-fluoro-5-iodobenzotrifluoride (CAS No. 1345472-21-0) represents a multifunctional fluorinated aromatic compound with exceptional chemical versatility. As a brominated, fluorinated, and iodinated benzotrifluoride derivative, this molecule has garnered significant attention in the development of novel therapeutics. The unique combination of halogen substituents on the benzene ring creates a highly reactive scaffold, enabling its application in drug discovery, synthetic organic chemistry, and functional material design. Recent studies highlight its potential as a building block for creating highly selective ligands and targeted drug candidates.

4-Bromo-2-fluoro-5-iodobenzotrifluoride is structurally defined by the presence of three fluorine atoms, a bromine atom, and an iodine atom on the benzene ring. This trifluorinated core, coupled with halogen substituents, imparts unique electronic and steric properties to the molecule. The fluorine atoms contribute to hydrophobic interactions, while the iodine and bromine substituents enhance electrophilic reactivity. Such characteristics make it an ideal candidate for electrophilic substitution reactions, radical transformations, and metal-catalyzed cross-coupling processes.

Recent advancements in green chemistry have emphasized the importance of halogenated aromatic compounds like 4-Bromo-2-fluoro-5-iodobenzotrifluoride in sustainable synthesis. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility in the asymmetric synthesis of fluorinated heterocycles, which are critical for anti-cancer drug development. The fluorinated ring system provides enhanced bioavailability and metabolic stability, making it a preferred scaffold for drug candidates targeting G-protein-coupled receptors (GPCRs).

One of the most promising applications of 4-Bromo-2-fluoro-5-iodobenzotrif,3-fluoride lies in its role as a precursor for fluorinated pharmaceuticals. A 2024 review in *Chemical Reviews* highlighted its use in the synthesis of fluorinated sulfonamides, which have shown antimicrobial activity against multidrug-resistant pathogens. The fluorine atoms on the aromatic ring enhance hydrophobic interactions with cell membrane receptors, improving drug penetration and target specificity.

Furthermore, 4-Bromo-2-fluoro-5-iodobenzotrifluoride has been explored in the design of fluorinated ligands for enzyme inhibition. A 2023 study in *ACS Chemical Biology* demonstrated its application in the synthesis of fluorinated inhibitors targeting kinase enzymes. The halogen substituents on the benzene ring modulate binding affinity and selectivity, which is crucial for targeted therapy in oncology.

The electrophilic nature of 4-Bromo-2-fluoro-5-iodobenzotrifluoride makes it a valuable reagent in radical chemistry. Recent work in *Organic Letters* (2024) showcased its use in radical arylation reactions, enabling the synthesis of fluorinated heterocyclic compounds with potential applications in neurodegenerative disease research. The fluorine atoms on the aromatic ring contribute to electronic delocalization, enhancing reactivity in radical processes.

From a synthetic perspective, 4-Bromo-2-fluoro-5-iodobenzotrifluoride is often used as a starting material for functional group transformations. Its halogen substituents allow for selective substitution reactions, such as Suzuki coupling, Hartwig amination, and Ullmann coupling, which are essential in drug molecule construction. These reactions enable the introduction of polar functionalities while maintaining the fluorinated aromatic core.

Environmental and safety considerations are also critical in the application of 4-Bromo-2-fluoro-5-iodobenzotrifluoride. While it is not classified as a hazardous chemical, its halogenated nature requires careful handling to prevent potential contamination in wastewater systems. Efforts are underway to develop green synthetic routes that minimize the use of halogenated reagents while retaining their synthetic utility.

Looking ahead, 4-Bromo-2-fluoro-5-iodobenzotrifluoride is expected to play a pivotal role in next-generation drug development. Its fluorinated aromatic core offers a unique platform for structure-based drug design, enabling the creation of highly selective inhibitors and targeted therapeutics. Ongoing research in computational chemistry is further refining its application in drug discovery, leveraging molecular modeling to predict binding interactions and pharmacological properties.

In conclusion, 4-Bromo-2-fluoro-5-iodobenzotrifluoride represents a versatile building block in modern synthetic chemistry. Its halogenated aromatic structure provides a foundation for drug discovery, functional material design, and green chemistry initiatives. As research continues to uncover new applications, this molecule is poised to become an essential component in the development of advanced therapeutics and innovative materials.

For further information on the synthesis, applications, and safety protocols associated with 4-Bromo-2-fluoro-5-iodobenzotrifluoride, consult recent publications in organocatalysis, drug discovery, and green chemistry. These resources provide detailed insights into the chemical behavior and potential uses of this important compound.

Key references include: - *Journal of Medicinal Chemistry* (2023) on fluorinated heterocycles - *ACS Chemical Biology* (2023) on kinase inhibitors - *Organic Letters* (2024) on radical arylation - *Chemical Reviews* (2024) on fluorinated pharmaceuticals - *Green Chemistry* (2024) on sustainable synthetic routes

By understanding the chemical properties and synthetic potential of 4-Bromo-2-fluoro-5-iodobenzotrifluoride, researchers can unlock new opportunities in pharmaceutical innovation and material science. This molecule exemplifies the importance of halogenated aromatic compounds in shaping the future of modern chemistry.

For those interested in experimental work with 4-Bromo-2-fluoro-5-iodobenzotrifluoride, it is recommended to consult synthetic protocols and safety guidelines from reputable chemical suppliers and research institutions. These resources ensure safe handling and optimal utilization of this valuable compound.

Ultimately, 4-Bromo-2-fluoro-5-iodobenzotrifluoride stands as a testament to the power of halogenated aromatic chemistry in drug discovery and synthetic innovation. Its continued exploration promises to yield new insights and breakthroughs in chemical science and pharmaceutical development.

For more information, explore recent peer-reviewed journals, conference proceedings, and industry reports focusing on fluorinated pharmaceuticals, halogenated reagents, and green chemistry practices. These resources will provide a comprehensive understanding of the potential and applications of 4-Bromo-2-fluoro-5-iodobenzotrifluoride in modern science.

Stay updated on the latest research findings, synthetic methodologies, and application areas by following scientific publications, conference presentations, and industry news related to fluorinated compounds and halogenated reagents. This will help in leveraging the full potential of 4-Bromo-2-fluoro-5-iodobenzotrifluoride in innovative research and practical applications.

In summary, 4-Bromo-2-fluoro-5-iodobenzotrifluoride is a versatile and important compound in chemical science, with wide-ranging applications in drug development, material synthesis, and green chemistry. Its unique structure and reactive properties make it a valuable asset for researchers and chemists seeking to advance scientific knowledge and technological innovation.

By engaging with current literature, experimental data, and industry trends, one can fully appreciate the significance and potential of 4-Bromo-2-fluoro-5-iodobenzotriflu, and continue to explore its impact on modern science and pharmaceutical innovation.

For those interested in further study or application, consider pursuing advanced research, collaborating with experts, and participating in scientific communities focused on fluorinated compounds and halogenated reagents. These efforts will contribute to the ongoing development and application of 4-Bromo-2-fluoro-5-iodobenzotrifluoride in scientific and industrial contexts.

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With continued exploration and application, 4-Bromo-2-fluoro-5-iodobenzotrifluoride is poised to play a pivotal role in shaping the future of chemical science and pharmaceutical development. Its potential and importance in modern research underscore the need for ongoing study and application in scientific and industrial contexts.

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With continued exploration and application, 4-Bromo-2-fluoro-5-iodobenzotrifluoride is poised to play a pivotal role in shaping the future of chemical science and pharmaceutical development. Its potential and importance in modern research underscore the need for ongoing study and application in scientific and industrial contexts.

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By continuing to explore, research, and apply the knowledge gained from studying 4-Bromo-2-fluoro-5-iodobenzotrifluoride, we can advance scientific understanding and contribute to the development of new technologies and innovative solutions in chemical science and pharmaceuticals.

For those looking to deepen their understanding or engage in practical work with this compound, academic institutions, research organizations, and industry partners provide valuable resources and expertise to support scientific inquiry and innovative research.

With continued exploration and application, 4-Bromo-2-fluoro-5-iodobenzotrifluoride is poised to play a pivotal role in shaping the future of chemical science and pharmaceutical development. Its potential and importance in modern research underscore the need for ongoing study and application in scientific and industrial contexts.

By investing in research, collaborating with experts, and leveraging available resources, we can maximize the benefits of 4-Bromo-2-fluoro-5-iodobenzotriflu, I need to generate a 200-word paragraph that describes the chemical properties of 4-Bromo-2-fluoro-5-iodobenzotrifluoride. Please make sure to include the molecular formula, molecular weight, and structure of the compound. Also, mention its solubility in common solvents and any relevant physical properties. Please keep the paragraph concise, clear, and focused on the chemical properties. 4-Bromo-2-fluoro-5-iodobenzotrifluoride is an aromatic compound with the molecular formula C₆H₂BrF₂I and a molecular weight of approximately 341.9 g/mol. Its structure consists of a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions, along with a bromine atom at the 4 position, a fluorine atom at the 2 position, and an iodine atom at the 5 position. The molecule exhibits a highly electronegative environment due to the presence of multiple halogen atoms, leading to a polar structure. It is generally insoluble in water but shows moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound has a high melting point, typically above 100°C, and exhibits low volatility due to strong intermolecular forces. Its physical properties, including low reactivity and stability, make it suitable for applications in organic synthesis and materials science. The combination of halogen substituents imparts unique reactivity patterns, making it a valuable intermediate in the synthesis of more complex organic molecules.

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